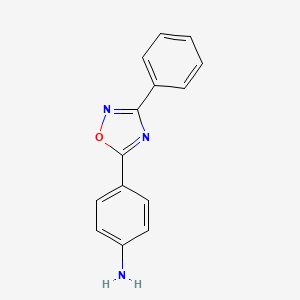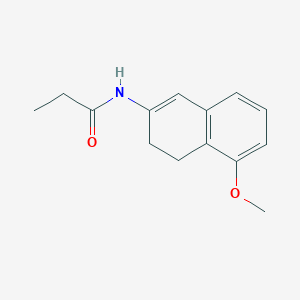
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide: is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is known for its unique structure, which includes a naphthalene ring system with a methoxy group and a propanamide side chain .
Preparation Methods
The synthesis of N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-naphthaldehyde and propionyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the formation of the amide bond.
Chemical Reactions Analysis
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide can be compared with other similar compounds:
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one: This compound has a similar naphthalene ring system but differs in its functional groups.
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)acetamide: This compound has an acetamide group instead of a propanamide group, leading to different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRHCSRUYRDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
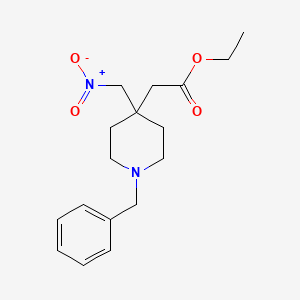
![2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)
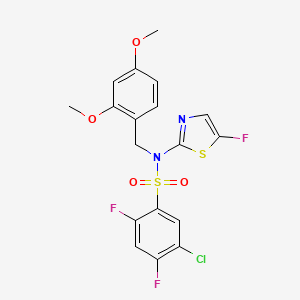
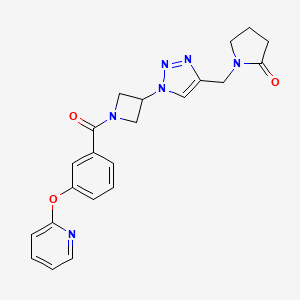
![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B2586505.png)
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
![5-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-(4-fluorophenyl)sulfonylamino]methyl]-N-[(Z)-[4-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2586510.png)
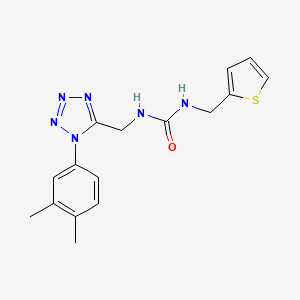
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
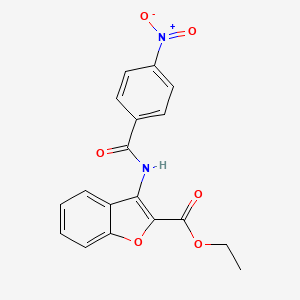
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2586517.png)
